molecular formula C17H28Cl2N2O3 B2874736 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride CAS No. 36271-65-5

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride

Cat. No.: B2874736
CAS No.: 36271-65-5
M. Wt: 379.32
InChI Key: AARBGEOXKFFXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride is a useful research compound. Its molecular formula is C17H28Cl2N2O3 and its molecular weight is 379.32. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound contains a methylpiperazine fragment , which is known to interact with various receptors and enzymes in the body.

Mode of Action

It’s known that methylpiperazine derivatives can interact with their targets throughhydrogen bonds , hydrophobic interactions , and π-π stacking . The exact interaction of this compound with its targets would depend on the specific nature of the target and the local environment.

Biochemical Pathways

Compounds containing a methylpiperazine fragment have been shown to affect various biochemical pathways, including those involvingcholinesterase enzymes . The exact pathways affected by this compound would depend on its specific targets.

Result of Action

Some methylpiperazine derivatives have been shown to haveantifungal and antibacterial activities. The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]propan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.2ClH/c1-3-17(21)14-4-6-16(7-5-14)22-13-15(20)12-19-10-8-18(2)9-11-19;;/h4-7,15,20H,3,8-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARBGEOXKFFXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.